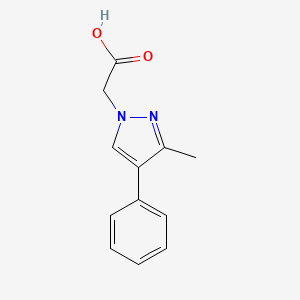

2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid

Description

2-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid (CAS 1706-34-9) is a pyrazole derivative featuring a methyl group at position 3, a phenyl group at position 4 of the pyrazole ring, and an acetic acid moiety at the N1 position. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The compound’s structure is typically confirmed via X-ray crystallography using programs like SHELXL , and its purity is validated through elemental analysis and spectroscopic methods.

Propriétés

IUPAC Name |

2-(3-methyl-4-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(10-5-3-2-4-6-10)7-14(13-9)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRMEDYGDFDNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

It’s likely that the compound interacts with its targets, possibly through hydrogen bonding or other intermolecular forces . This interaction could lead to changes in the target’s activity, thereby affecting the cellular processes it’s involved in.

Biochemical Pathways

Similar compounds have been known to affect various pathways, such as the suzuki–miyaura cross-coupling pathway , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Result of Action

Similar compounds have shown cytotoxic activity, with ic50 values ranging from 0426 to 4943 μM . This suggests that these compounds could potentially inhibit cell proliferation.

Activité Biologique

2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a unique nitrogen-containing heterocyclic structure, exhibits potential pharmacological properties that are being actively researched.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives , which are known for their varied biological activities. The synthesis typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with chloroacetic acid under basic conditions, yielding the target compound through several reaction steps. The presence of both the pyrazole ring and the acetic acid moiety is essential for its biological activity.

Antimicrobial Properties

One of the notable activities of this compound is its antimicrobial efficacy . Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research has also indicated that pyrazole derivatives, including this compound, may exhibit anticancer properties . In vitro studies have highlighted their potential to inhibit the growth of several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Notably, certain derivatives have demonstrated selective cytotoxicity with IC50 values ranging from 2.97 to 38.30 μM against these cancer cell lines .

The mechanism of action for compounds like this compound often involves interaction with biological targets such as enzymes or receptors. Molecular docking studies suggest that these compounds can effectively bind to specific sites on target proteins, influencing their activity and potentially leading to therapeutic effects .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) | Key Findings |

|---|---|---|---|

| This compound | 0.22 - 0.25 | 2.97 - 38.30 | Exhibits significant inhibition against pathogens and cancer cell lines |

| Pyrazole Derivative A | 0.15 - 0.20 | 5.00 - 20.00 | More potent against specific bacterial strains |

| Pyrazole Derivative B | 0.30 - 0.35 | 10.00 - 50.00 | Shows broader spectrum but less potency |

Case Studies

Recent studies have focused on optimizing the efficacy of pyrazole derivatives through structural modifications to enhance their biological activities further:

- Antimicrobial Study : A study evaluated various pyrazole derivatives for their antimicrobial properties, revealing that modifications in the phenyl ring significantly influenced their effectiveness against bacterial strains .

- Anticancer Evaluation : Another research effort involved testing multiple pyrazole derivatives against cancer cell lines, demonstrating selective cytotoxicity and potential as lead compounds in cancer therapy .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

The compound is primarily investigated for its anti-inflammatory and analgesic properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid can effectively reduce inflammation and pain in preclinical models, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .

2. Cancer Research

Research has indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazole have shown promising results in inhibiting the growth of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest . The compound's structure allows for modifications that enhance its anticancer activity, making it a focal point in ongoing cancer research.

Biological Evaluation

The biological evaluation of this compound includes:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes related to inflammation and cancer progression.

- Cytotoxicity Assays : It has been evaluated against various cancer cell lines to determine its IC50 values, indicating its potency .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, this compound was shown to significantly reduce edema in animal models when administered at specific dosages. The results indicated a dose-dependent response, highlighting the compound's potential as an effective NSAID .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of various pyrazole derivatives, including this compound, against human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 60 nM to over 1000 nM depending on the cell line tested .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison of Pyrazole-Acetic Acid Derivatives

Key Observations:

Substituent Effects on Molecular Weight and Polarity

- The methoxyphenyl derivative (CAS 70598-13-9) has the highest molecular weight (308.33 g/mol) due to its bulky aromatic substituents, which may reduce aqueous solubility compared to the target compound .

- The trifluoromethyl analog (AKOS030247577) exhibits increased metabolic stability, a trait common in agrochemicals and pharmaceuticals, owing to the CF₃ group’s resistance to enzymatic degradation .

Electron-Donating vs. In contrast, the chlorine atom in CAS 1310379-35-1 and the CF₃ group in AKOS030247577 are electron-withdrawing, which may increase acidity of the acetic acid moiety and influence reactivity .

Structural Diversity and Applications

- The unsubstituted phenyl derivative (CAS 35715-77-6) serves as a simpler scaffold for structure-activity relationship (SAR) studies .

- The target compound’s methyl and phenyl substituents provide a balance between hydrophobicity and solubility, making it a versatile intermediate in drug discovery .

Research Findings and Methodological Considerations

- Crystallography and Refinement : The structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), with visualization tools like ORTEP for Windows .

Méthodes De Préparation

Starting Materials

- 3-methyl-1-phenyl-1H-pyrazole : Prepared by condensation of phenyl hydrazine with appropriate β-dicarbonyl compounds or acetoacetate derivatives.

- Chloroacetic acid : Serves as the acetic acid source for N-alkylation.

- Base : Typically sodium hydroxide or potassium carbonate to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

Reaction Conditions

- The reaction is carried out in a polar aprotic solvent or aqueous medium.

- Temperature control is essential, often room temperature to mild heating (25–60°C).

- Reaction time varies from several hours to overnight to ensure complete conversion.

Reaction Mechanism

- Deprotonation of the pyrazole nitrogen enhances nucleophilicity.

- Nucleophilic substitution (S_N2) on chloroacetic acid leads to N-alkylation.

- The product precipitates or can be extracted using organic solvents.

Purification

- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.

- Chromatographic techniques (e.g., silica gel column chromatography) may be employed for higher purity.

Alternative Synthetic Routes

While the direct alkylation method is common, other synthetic strategies include:

- One-pot synthesis methods : Utilizing β-dicarbonyl compounds and hydrazines in the presence of acetic acid or acetic acid derivatives to form pyrazole rings substituted with acetic acid moieties in a single step. Such methods improve efficiency and yield.

- Cyclization reactions : Starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole ring followed by functionalization.

- Use of pyrazolyl s-triazine intermediates : Though more complex, some studies report the synthesis of pyrazole derivatives by coupling with s-triazine scaffolds, which can be adapted for acetic acid substitution.

Summary Table of Preparation Methods

Research Findings and Optimization

- The N-alkylation step is sensitive to reaction conditions; the choice of base and solvent impacts yield and purity.

- One-pot methods mediated by acetic acid have shown improved reaction times and yields for pyrazole derivatives, suggesting potential adaptation for the target compound.

- Structural characterization using NMR, FTIR, and mass spectrometry confirms the successful synthesis and purity of the compound.

- Optimization studies recommend controlling temperature and stoichiometry to minimize side reactions such as O-alkylation or over-alkylation.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data (Typical) | Purpose |

|---|---|---|

| 1H NMR | Signals corresponding to pyrazole protons, methyl, phenyl, and acetic acid methylene protons | Structural confirmation |

| 13C NMR | Carbon resonances for pyrazole ring, phenyl ring, methyl group, and acetic acid carbons | Carbon skeleton verification |

| FTIR | Characteristic peaks for -COOH (~1700 cm⁻¹), aromatic C=C, and N-H stretching | Functional group identification |

| Mass Spectrometry | Molecular ion peak matching calculated molecular weight | Molecular weight confirmation |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step routes starting with pyrazole ring formation via cyclocondensation of hydrazines with diketones or β-keto esters. For example, highlights the use of phenyl hydrazine with diketones in ethanol/acetic acid under reflux (7 hours, 45% yield) . Key optimizations include:

- Catalyst selection : K₂CO₃ as a base for nucleophilic substitutions (e.g., aryloxy group introduction, ) .

- Solvent effects : Polar aprotic solvents like DMF improve nucleophilicity in esterification steps () .

- Temperature control : Reflux conditions (70–100°C) for cyclization and intermediate stability () .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) resolve structural ambiguities, particularly for distinguishing tautomeric forms (e.g., keto-enol equilibria, ) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns ( ) .

- X-ray crystallography : Definitive structural confirmation, as demonstrated for related pyrazole derivatives () .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric behavior of pyrazole-acetic acid derivatives?

Density Functional Theory (DFT) calculations, as applied in , model electronic properties and tautomeric stability. For example:

- Charge distribution : Predicts nucleophilic/electrophilic sites for functionalization .

- Transition state analysis : Identifies energy barriers in ring-forming reactions .

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction pathways .

Q. What strategies address low yields in multi-step syntheses involving pyrazole intermediates?

- Protection/deprotection : Temporary masking of reactive groups (e.g., acetohydrazide moieties in ) prevents side reactions .

- Flow chemistry : Continuous processes enhance reproducibility and scalability for industrial translation ( ) .

- Real-time monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling rapid adjustments () .

Q. How do structural modifications (e.g., substituent variations) influence biological activity in pyrazole-acetic acid derivatives?

Structure-Activity Relationship (SAR) studies, as in , compare analogs with substituent changes:

- Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability but may reduce solubility .

- Hydrophilic groups (e.g., -SO₃H in ) improve bioavailability but require pH optimization .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl in ) modulate receptor binding .

Q. How can researchers resolve contradictions between experimental data and computational predictions for pyrazole derivatives?

- Hybrid validation : Combine experimental (X-ray) and computational (DFT) data to reconcile discrepancies ( ) .

- Dynamic NMR : Variable-temperature studies identify conformational changes affecting spectral assignments ( ) .

- Crystallographic refinement : Hydrogen bonding networks (e.g., O-H⋯N in ) explain unexpected stability .

Methodological Challenges and Solutions

Q. What experimental designs mitigate instability of pyrazole-acetic acid derivatives under varying pH or moisture?

- Lyophilization : Freeze-drying preserves hydrazide functionalities () .

- Buffered solutions : Maintain pH 6–8 to prevent hydrolysis of ester/acetic acid groups () .

- Inert atmospheres : Argon/N₂ gloveboxes prevent oxidation during sensitive reactions ( ) .

Q. How can researchers validate the biological activity of this compound against disease-relevant targets?

- Enzyme assays : Test inhibition of cyclooxygenase (COX) or antimicrobial targets using fluorogenic substrates () .

- Cell-based models : Evaluate cytotoxicity and IC₅₀ values in cancer cell lines (e.g., HeLa, ) .

- Molecular docking : Predict binding affinities to receptors like EGFR or PARP ( ) .

Data Interpretation and Reproducibility

Q. What statistical approaches ensure reproducibility in SAR studies of pyrazole derivatives?

- Multivariate analysis : Principal Component Analysis (PCA) correlates substituent effects with activity () .

- Dose-response curves : Three-parameter logistic models calculate EC₅₀/IC₅₀ values () .

- Error analysis : Report standard deviations across triplicate experiments () .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be rationalized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.